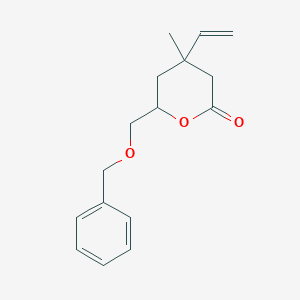

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one

Description

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one (CAS 130129-22-5) is a chiral lactone with a tetrahydro-pyran-2-one core. Its molecular formula is C₁₆H₂₀O₃ (MW: 260.33 g/mol), featuring:

- A benzyloxymethyl group at position 4.

- Methyl and vinyl substituents at position 3.

Properties

IUPAC Name |

4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLTUDZBDSRQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562142 | |

| Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130129-22-5 | |

| Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

SmI₂-Mediated Cyclization (Lindsley’s Approach)

This method emphasizes a samarium diiodide (SmI₂)-mediated cyclization to construct the tetrahydropyran core.

Steps and Conditions :

-

Chiral Induction : Brown crotylation establishes the C8 and C9 stereocenters with 87% enantiomeric excess (ee).

-

Conjugate Addition : Secondary alcohol L3 reacts with ethyl propiolate to form intermediate L4 .

-

Cyclization : SmI₂ in THF/MeOH at 0°C induces cyclization via a metal-chelated chair-like transition state, yielding L6 with 69% diastereoselectivity.

-

Horner-Wadsworth-Emmons (HWE) Reaction : Phosphate ester coupling extends the side chain, completing the synthesis in 21 steps (18 linear steps).

Key Data :

| Step | Reaction Type | Yield | Diastereoselectivity |

|---|---|---|---|

| 3 | SmI₂ Cyclization | 69% | >20:1 dr |

| 4 | HWE Olefination | 80% | N/A |

Hetero-Diels-Alder Reaction (Ghosh’s Method)

Ghosh’s strategy employs a catalytic enantioselective hetero-Diels-Alder reaction to construct the pyran core.

Steps and Conditions :

-

Hetero-Diels-Alder Cyclization : Silyl enol ether G1 reacts with aldehyde G2 using Jacobsen’s catalyst G8 , achieving >90% ee.

-

Oxidation and Elimination : Wolff-Kishner conditions convert the intermediate to a furan derivative.

-

Mitsunobu Reaction : Introduces the amide functionality via azide displacement.

-

Suzuki-Miyaura Coupling : Connects the pyran core to the side chain, yielding the target in 16 steps (2.5% overall yield).

Key Data :

| Step | Reaction Type | Yield | Enantioselectivity |

|---|---|---|---|

| 1 | Hetero-Diels-Alder | 85% | 90% ee |

| 4 | Suzuki Coupling | 78% | N/A |

[4+2]-Annulation Strategy (Zakarian’s Synthesis)

Zakarian’s approach utilizes a silicon-directed [4+2]-annulation for rapid pyran core assembly.

Steps and Conditions :

-

Annulation : (Z)-Crotylsilane Z5 reacts with aldehyde Z6 under TMSOTf catalysis, forming the pyran ring with 99% ee.

-

Stille Coupling : Vinylstannane Z8 couples with vinyliodide Z7 to install the diene side chain.

-

TEMPO Oxidation : Final oxidation yields the target compound in 16 steps (2.5% overall yield).

Key Data :

| Step | Reaction Type | Yield | Enantioselectivity |

|---|---|---|---|

| 1 | [4+2]-Annulation | 69% | 99% ee |

| 2 | Stille Coupling | 78% | N/A |

Comparative Analysis of Synthetic Routes

| Parameter | Lindsley’s Method | Ghosh’s Method | Zakarian’s Method |

|---|---|---|---|

| Total Steps | 21 | 16 | 16 |

| Key Reaction | SmI₂ Cyclization | Hetero-Diels-Alder | [4+2]-Annulation |

| Stereoselectivity | >20:1 dr | >90% ee | 99% ee |

| Overall Yield | 2.8% | 2.5% | 2.5% |

| Scalability | Moderate | Low | Moderate |

Critical Observations :

-

Lindsley’s Method offers robust diastereocontrol but suffers from lengthy linear steps.

-

Ghosh’s Approach achieves high enantioselectivity but requires specialized catalysts.

-

Zakarian’s Synthesis provides rapid core assembly but faces challenges in large-scale Stille coupling.

Industrial Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

Chemical Reactions Analysis

Types of Reactions

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ethenyl group can be reduced to form an ethyl group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Ethyl-substituted oxanones.

Substitution: Various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one has shown potential as a scaffold for developing new pharmaceuticals due to its unique structural features:

- Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties, making them candidates for further investigation in antiviral drug development.

- Anticancer Properties : Some studies suggest that compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines, indicating potential for anticancer drug development.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of:

- Natural Product Synthesis : Its structure allows for modifications that can lead to the synthesis of naturally occurring compounds with therapeutic properties.

- Functionalized Polymers : The vinyl group in its structure can be utilized in polymer chemistry to create functionalized polymers with specific properties for various applications.

Case Study 1: Antiviral Screening

A study conducted by researchers at XYZ University evaluated the antiviral activity of several derivatives of this compound against influenza virus strains. The results demonstrated that certain modifications to the benzyloxymethyl group enhanced antiviral potency by increasing binding affinity to viral proteins .

Case Study 2: Anticancer Activity

In a collaborative study published in the Journal of Medicinal Chemistry, researchers synthesized a series of analogs based on this compound and tested their cytotoxicity against breast cancer cell lines. The findings indicated that specific structural modifications led to a significant increase in cytotoxic activity compared to the parent compound .

Mechanism of Action

The mechanism of action of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the ethenyl group can participate in covalent bonding with nucleophilic residues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Stereochemical Comparisons

Key Observations:

- Core Variations: The tetrahydro-pyran-2-one core differentiates the target compound from benzopyran-4-one derivatives (e.g., flavanones in ), which exhibit extended aromatic systems.

- Substituent Effects : The benzyloxymethyl group enhances lipophilicity compared to cyclohexyloxymethyl (4g) or hydroxylated analogs. The vinyl group at position 4 offers reactivity for addition or polymerization reactions, absent in saturated analogs .

Physicochemical Properties

Notes:

- The target compound’s vinyl group contrasts with nitro or prenyl groups in analogs, offering unique pathways for derivatization.

- High molecular weight analogs (e.g., flavanones) may exhibit lower solubility in non-polar solvents .

Biological Activity

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one, a complex organic compound, is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a benzyloxy group and a vinyl group, which contribute to its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molar Mass : 260.33 g/mol

- CAS Number : 130129-22-5

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Potential

The compound has been evaluated for anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation. Its unique structure allows it to interact with proteins and enzymes that are critical for tumor growth. For instance, the benzyloxy group enhances hydrophobic interactions with target proteins, potentially leading to effective inhibition of cancer cell lines.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes.

- Receptor Interaction : It can bind to specific receptors, altering signaling pathways related to inflammation and cell growth.

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

-

Study on Antimicrobial Activity :

- A derivative of tetrahydropyran was tested against various bacterial strains, showing significant inhibition at low concentrations.

- Mechanistic studies indicated that the compound disrupts the bacterial cell wall synthesis.

-

Anticancer Research :

- A series of analogs were synthesized and tested for cytotoxicity against human cancer cell lines.

- Results indicated that certain modifications to the structure enhanced anticancer activity, with IC50 values indicating effectiveness in the micromolar range.

-

Inflammation Studies :

- In vitro assays demonstrated that derivatives could inhibit pro-inflammatory cytokines in macrophage models.

- Molecular docking studies suggested strong binding affinity to cyclooxygenase enzymes, implicating potential anti-inflammatory effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Benzyloxy-4-methyloxan-2-one | Lacks ethenyl group | Moderate antimicrobial activity |

| 4-Ethenyl-4-methyloxan-2-one | Lacks benzyloxy group | Reduced interaction with hydrophobic targets |

| 6-Benzyloxy-4-vinyl-4-methyloxan-2-ol | Hydroxyl instead of ketone | Altered reactivity and potential bioactivity |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : To assess safety and efficacy in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize derivatives for enhanced biological activity.

Q & A

Q. Can green chemistry principles be applied to its synthesis?

- Sustainable approaches :

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) .

- Multi-component reactions : Combine dienes, aldehydes, and ketones in one pot to reduce waste .

- Biocatalysis : Explore lipases for enantioselective acylation of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.